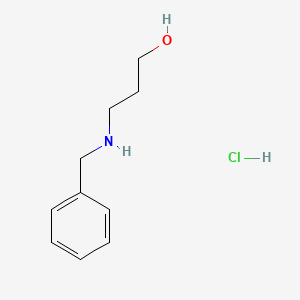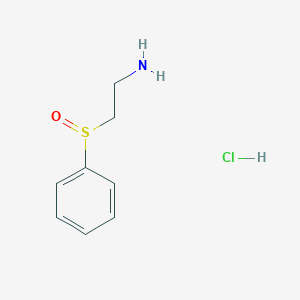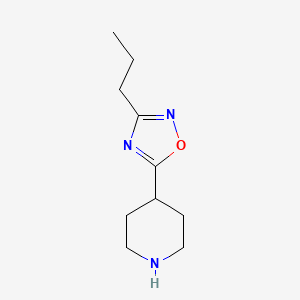
5-溴-2-甲基苯-1,3-二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-methylbenzene-1,3-diamine: is an organic compound with the molecular formula C7H9BrN2 It is a derivative of benzene, featuring a bromine atom and two amino groups attached to the benzene ring
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination compounds with metals.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of pharmaceutical compounds due to its structural features.
Industry:
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and dyes.
安全和危害
作用机制
Target of Action
The primary target of 5-Bromo-2-methylbenzene-1,3-diamine is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The affected pathway is the electrophilic aromatic substitution reaction of benzene . The downstream effects include the formation of a substituted benzene ring .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs due to the removal of a proton from the intermediate formed in the first step of the reaction .
Action Environment
The action of 5-Bromo-2-methylbenzene-1,3-diamine can be influenced by various environmental factors. For instance, the compound should be stored under inert gas at 2–8 °C
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylbenzene-1,3-diamine typically involves multi-step reactions. One common method includes:
Nitration: The starting material, 2-methylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Bromination: Finally, bromination is carried out to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the amino groups, which are activating groups.
Oxidation and Reduction: The amino groups can be oxidized or reduced under appropriate conditions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron (Fe) as a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substituted Benzene Derivatives: Depending on the reaction, various substituted benzene derivatives can be formed, such as 5-bromo-2-methylbenzene-1,3-diamine derivatives with different functional groups.
相似化合物的比较
5-Bromo-3-methylbenzene-1,2-diamine: Similar structure but with different positions of the amino groups.
3-Bromo-1-N-methylbenzene-1,2-diamine: Another derivative with a methyl group on the nitrogen atom.
Uniqueness: 5-Bromo-2-methylbenzene-1,3-diamine is unique due to the specific positioning of the bromine and amino groups, which can influence its reactivity and applications in synthesis and materials science.
属性
IUPAC Name |
5-bromo-2-methylbenzene-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVMIOZBSVJKEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 3-[4-(aminomethyl)phenyl]-2-methylpropionate](/img/structure/B1290652.png)







